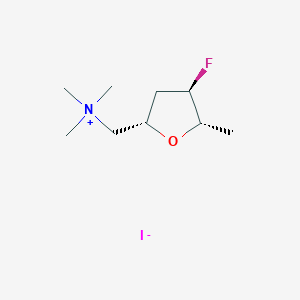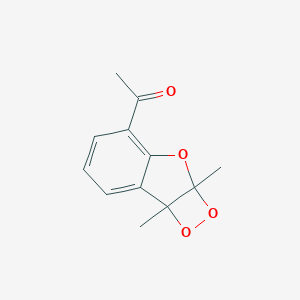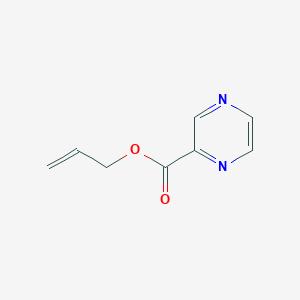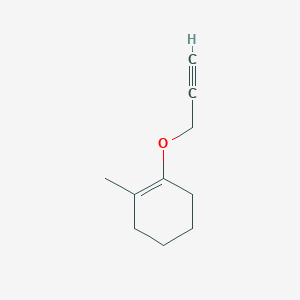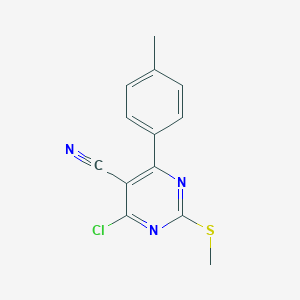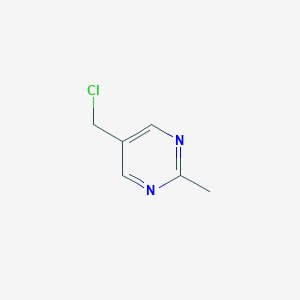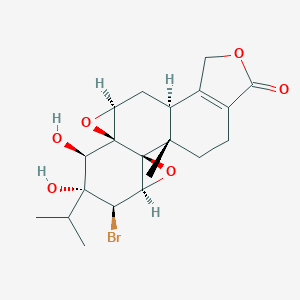
Tripbromolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripbromolide is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the bromotyrosine alkaloids family, which are known to have various biological activities. Tripbromolide has been found to have anti-inflammatory, anticancer, and antifungal properties.
Mecanismo De Acción
The mechanism of action of tripbromolide is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, tripbromolide reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory properties. Additionally, tripbromolide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Tripbromolide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory process. Tripbromolide has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, tripbromolide has been found to have antifungal properties by inhibiting the growth of various fungi, such as Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tripbromolide in lab experiments are its anti-inflammatory, anticancer, and antifungal properties. These properties make it a potential candidate for the development of therapies for various diseases. Additionally, tripbromolide has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, the limitations of using tripbromolide in lab experiments are its low yield of extraction and moderate yield of synthesis. These factors limit the availability of tripbromolide for scientific research.
Direcciones Futuras
The future directions for tripbromolide research are vast. One potential direction is the development of tripbromolide-based therapies for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of tripbromolide-based anticancer therapies. Additionally, tripbromolide could be further studied for its antifungal properties, with the aim of developing antifungal agents. Furthermore, the mechanism of action of tripbromolide could be further studied to gain a better understanding of its biological activities.
Métodos De Síntesis
Tripbromolide is a naturally occurring compound that can be extracted from marine sponges. However, due to the low yield of extraction, chemical synthesis is a more feasible method for obtaining tripbromolide. The synthesis of tripbromolide can be achieved through the condensation of 3,5-dibromo-4-hydroxybenzaldehyde and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the synthesis is moderate, but it provides a reliable source of tripbromolide for scientific research.
Aplicaciones Científicas De Investigación
Tripbromolide has been found to have various biological activities that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Tripbromolide has also been found to have anticancer properties by inducing apoptosis in cancer cells. This property makes it a potential candidate for the development of cancer therapies. Additionally, tripbromolide has been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.
Propiedades
Número CAS |
137149-64-5 |
|---|---|
Nombre del producto |
Tripbromolide |
Fórmula molecular |
C20H25BrO6 |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
Clave InChI |
TUMFKARHYGRRPA-LZVGCMTRSA-N |
SMILES isomérico |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |
SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
SMILES canónico |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
Sinónimos |
tripbromide tripbromolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



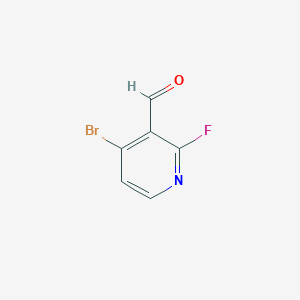
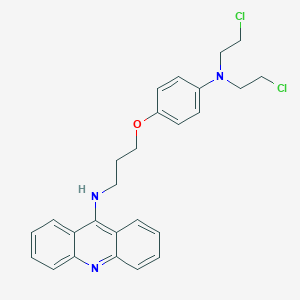
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
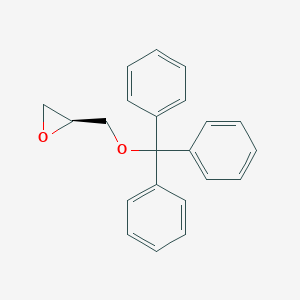
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
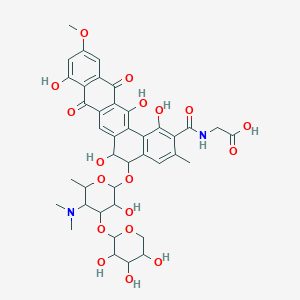
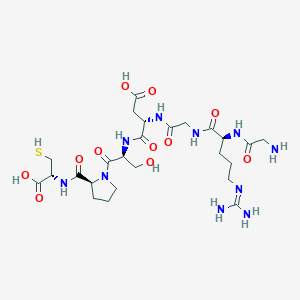
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
